BOC-TRANEXAMIC ACID refers to a derivative of tranexamic acid modified with a tert-butyloxycarbonyl (BOC) protecting group. Tranexamic acid is an antifibrinolytic agent commonly used to reduce bleeding in various medical settings. The BOC group enhances the compound's stability and solubility, making it useful in pharmaceutical applications.
Tranexamic acid was originally developed in the 1960s and has since been widely used in clinical settings. The BOC derivative is synthesized to improve the pharmacokinetic properties of tranexamic acid, facilitating its use in controlled drug delivery systems.
BOC-TRANEXAMIC ACID is classified as an organic compound and falls under the category of amino acids and their derivatives. It is primarily utilized in medicinal chemistry and pharmaceutical formulations.
The synthesis of BOC-TRANEXAMIC ACID involves several key steps, typically starting from tranexamic acid itself. The process can include:
An improved synthesis method involves dissolving tranexamic acid in a sodium hydroxide solution, followed by the addition of BOC anhydride. This mixture is heated for several hours, then cooled, filtered, and further purified using solvents like methanolic ammonia .
The molecular structure of BOC-TRANEXAMIC ACID includes:
The molecular formula for BOC-TRANEXAMIC ACID is CHNO. Its molecular weight is approximately 253.31 g/mol.
BOC-TRANEXAMIC ACID can undergo various chemical reactions typical for amino acids and their derivatives, including:
The deprotection reaction typically involves treating the compound with dilute hydrochloric acid or trifluoroacetic acid, leading to the release of the free amino group .
The mechanism by which BOC-TRANEXAMIC ACID exerts its effects involves inhibition of plasminogen activation, which prevents fibrinolysis (the breakdown of blood clots). This action helps maintain hemostasis during surgical procedures or in conditions associated with excessive bleeding.
Studies indicate that tranexamic acid can reduce blood loss significantly during surgeries. For instance, a meta-analysis showed that intravenous administration reduced intraoperative blood loss by approximately 185 ml compared to placebo .
Relevant data from studies indicate high purity levels (e.g., >99% HPLC purity) after synthesis, confirming effective purification methods employed during production .
BOC-TRANEXAMIC ACID finds applications in:
Tranexamic acid (TXA), first synthesized in 1962, emerged as a lysine analogue targeting plasminogen inhibition. Early derivatives focused on enhancing fibrin affinity while reducing renal clearance. The introduction of tert-butoxycarbonyl (Boc) protection marked a pivotal advancement, enabling selective functionalization of the amine group without compromising the carboxyl moiety. Boc-Tranexamic acid (Boc-TXA), formally designated as Boc-trans-4-(aminomethyl)cyclohexane-1-carboxylic acid (CAS 27687-14-5), emerged as a critical intermediate for peptide coupling and prodrug design. Its molecular framework (C₁₃H₂₃NO₄, MW 257.32 g/mol) allows synthetic diversification unattainable with unprotected TXA, facilitating novel antifibrinolytic agents and reducing metabolic degradation pathways observed in first-generation linear analogues like ε-aminocaproic acid [1] [6] [8].
Boc protection serves dual roles in TXA chemistry:
Industrial-scale synthesis employs Boc₂O (di-tert-butyl dicarbonate) in aprotic solvents (THF, acetonitrile) at 0–25°C, achieving ≥97% purity post-crystallization. Storage at 0–8°C maintains stability, preventing Boc group migration or racemization [1] [8].
Boc-TXA synthesis relies on heterogeneous catalytic hydrogenation of aromatic precursors. Para-aminomethylbenzoic acid (PAMBA) serves as the primary substrate, with critical process variations:
Table 1: Catalytic Hydrogenation Parameters for Boc-TXA Synthesis
Catalyst | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Trans:cis Ratio |
---|---|---|---|---|---|
Pt/C (5% w/w) | 10–15 | 70–90 | 6–8 | 88–92 | 9:1 |
Pt–Ru alloy | 5–10 | 50–70 | 5 | 95 | 19:1 |
Pd(OH)₂/C (Pearlman’s) | 20–30 | 80–100 | 10 | 85 | 8:1 |
Raney Ni | 50–100 | 120–150 | 12 | 78 | 7:1 |
Pretreatment of PAMBA with sulfuric acid removes iron impurities that poison platinum catalysts, extending catalyst lifetime by >30%. Ruthenium-modified systems enhance stereoselectivity via syn-addition mechanisms, favoring the trans-isomer essential for antifibrinolytic activity [3] [4] [9].
The trans-configuration of Boc-TXA is pharmacologically mandatory, as the cis-isomer exhibits <10% plasminogen binding affinity. Key separation strategies include:
Table 2: Physicochemical Properties of Boc-TXA Isomers
Property | trans-Boc-TXA | cis-Boc-TXA |
---|---|---|
Melting Point (°C) | 210–212 | 185–187 |
[α]₂₅D (c=1, H₂O) | +32.5° | -15.3° |
Aqueous Solubility | 28 g/L | 42 g/L |
Log P (octanol/water) | -1.2 | -0.8 |
Solution-Phase Synthesis dominates industrial production:
Solid-Phase Synthesis employs resin-bound intermediates for combinatorial chemistry:
Microwave-assisted solid-phase routes reduce reaction times from hours to minutes but suffer from resin decomposition above 150°C [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: